2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C13H14ClN and a molecular weight of 219.71 g/mol . It is commonly used in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of naphthalene derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through recrystallization and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield naphthalene derivatives with additional functional groups, while reduction may produce amine derivatives with altered structural properties .
Scientific Research Applications
2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride include:
- 1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride
- ®-1-(Naphthalen-2-yl)propan-1-amine hydrochloride
- (S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride .
Uniqueness
What sets this compound apart is its unique cyclopropane ring structure attached to the naphthalene moiety. This structural feature imparts distinct reactivity and interaction profiles, making it valuable for specific research applications .
Properties
IUPAC Name |
2-naphthalen-2-ylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-13H,8,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWPRLWVJNOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92028-06-3 |
Source
|
Record name | Cyclopropanamine, 2-(2-naphthalenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92028-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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